Pyroglutamyl diazomethyl ketone
Description
Contextualization within Peptide Chemistry and Enzymology
In peptide chemistry, the N-terminus of a peptide chain is a critical determinant of its stability and biological activity. Some peptides and proteins feature a modified N-terminal residue called pyroglutamic acid (pGlu). thieme-connect.de This structure is a five-membered lactam formed from the cyclization of an N-terminal glutamine or glutamic acid residue. thieme-connect.de The presence of this N-terminal pyroglutamyl cap renders peptides resistant to degradation by most aminopeptidases, which are enzymes that typically cleave amino acids from the free N-terminus of a polypeptide chain. thieme-connect.de
This resistance to degradation necessitates the existence of specialized enzymes to process pyroglutamyl-containing peptides. One such enzyme is Pyroglutamyl-Peptidase I (PPI), also known as pyroglutamyl peptide hydrolase. nih.govwikipedia.org PPI is a cysteine protease that specifically catalyzes the removal of the N-terminal pyroglutamyl residue from various physiologically important peptides, such as Thyrotropin-releasing hormone (TRH). nih.govdocumentsdelivered.com
It is within this enzymatic context that Pyroglutamyl diazomethyl ketone becomes relevant. Synthesized as an active site-directed inhibitor, this compound is designed to specifically target and inactivate pyroglutamyl peptidases. nih.govdocumentsdelivered.com Its structure mimics the pyroglutamyl residue, allowing it to bind to the enzyme's active site.
| Property | Description |
| Target Enzyme | Pyroglutamyl-Peptidase I (PPI) / Pyroglutamyl peptide hydrolase (EC 3.4.19.3) nih.govwikipedia.org |
| Enzyme Class | Cysteine Protease nih.govdocumentsdelivered.com |
| Inhibition Type | Irreversible, Active-site directed nih.govnih.gov |
| Chemical Group | Diazomethyl ketone nih.gov |
Significance as a Mechanistic Probe in Protease Studies
The true significance of this compound lies in its application as a mechanistic probe for studying proteases. It belongs to a class of reagents known as affinity labels or activity-based probes (ABPs). stanford.eduiaea.org These probes are designed with two key components: a "warhead," which is a reactive chemical group, and a recognition element that directs the probe to the active site of a specific enzyme or enzyme family. nih.gov
The diazomethyl ketone group in this compound functions as the "warhead". stanford.eduiaea.org In the case of cysteine proteases like PPI, the probe first forms a reversible complex with the enzyme, similar to a natural substrate. iaea.org Following this binding, the diazomethyl ketone group covalently modifies, or alkylates, a nucleophilic residue—presumed to be a critical cysteine residue—within the enzyme's active site. nih.gov This covalent and irreversible binding leads to the complete inactivation of the enzyme.
The high specificity of this compound is a key feature of its utility. Studies have shown that it can inactivate pyroglutamyl peptidase I at nanomolar concentrations while failing to inhibit other exopeptidases and endopeptidases even at concentrations five orders of magnitude higher. nih.govdocumentsdelivered.com This remarkable selectivity allows researchers to isolate the function of a single enzyme within a complex biological system. By inhibiting PPI, scientists can investigate the downstream physiological consequences and thus better understand the enzyme's role in the metabolism of pyroglutamyl-containing peptides. nih.govdocumentsdelivered.comnih.gov
| Enzyme | Effect of this compound | Reference |
| Pyroglutamyl Peptidase I | Rapid and complete inactivation at nanomolar concentrations. | nih.govdocumentsdelivered.com |
| Other Exo- and Endopeptidases | No inactivation observed even at concentrations 100,000 times higher than that needed for PPI inhibition. | nih.govdocumentsdelivered.com |
| Prolyl Endopeptidase | No direct inhibition; used alongside specific inhibitors for this enzyme in studies. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
98151-77-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-(2-diazoacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c7-8-3-5(10)4-1-2-6(11)9-4/h3-4H,1-2H2,(H,9,11) |
InChI Key |
IOAYBZOIAADCTA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1C(=O)C=[N+]=[N-] |
Canonical SMILES |
C1CC(=O)NC1C(=O)C=[N+]=[N-] |
Synonyms |
PGDMK pyroglutamyl diazomethyl ketone |
Origin of Product |
United States |
Synthetic Methodologies for Pyroglutamyl Diazomethyl Ketone and Its Analogues
Foundational Principles of Diazocarbonyl Compound Synthesis
Diazocarbonyl compounds are a versatile class of organic intermediates characterized by adjacent diazo and carbonyl functional groups. scielo.br Their utility stems from their ability to undergo a wide range of transformations, often involving the loss of nitrogen gas to generate reactive carbene intermediates. chim.it The synthesis of these compounds is dominated by two primary strategies: the acylation of diazoalkanes and diazo transfer reactions. scielo.bracs.org
Acylation of Diazoalkanes: This is the most common method for preparing terminal α-diazoketones. scielo.br It involves the reaction of a diazoalkane, most frequently diazomethane (B1218177), with an activated carboxylic acid derivative. organic-chemistry.org The carboxylic acid is typically converted into a more reactive form, such as an acyl chloride or a mixed anhydride (B1165640), to facilitate the acylation of the diazomethane carbon. scielo.brorganic-chemistry.org While highly effective, this method requires the use of diazomethane, which is a toxic and explosive gas, necessitating careful handling procedures or the use of safer alternatives like trimethylsilyldiazomethane. scielo.brlibretexts.org
Diazo Transfer Reactions: This method is crucial for synthesizing cyclic α-diazocarbonyl compounds and other systems that are not accessible through acylation. scielo.br The process involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097) like tosyl azide, to a carbonyl compound with an acidic α-hydrogen (an active methylene (B1212753) group). scielo.brchim.it The reaction is base-mediated and is particularly useful for substrates like β-keto esters and β-diketones. ucc.ie To improve safety and simplify purification, methods using polymer-bound or water-soluble sulfonyl azides have been developed. ucc.ienih.gov
Other methods, though less common, include the dehydrogenation of hydrazones (the Bamford-Stevens reaction) and the fragmentation of triazenes. scielo.brscielo.br
| Synthetic Method | Description | Typical Substrates | Key Reagents |
|---|---|---|---|
| Acylation of Diazoalkanes | An activated carboxylic acid acylates a diazoalkane, forming a terminal diazoketone. scielo.brorganic-chemistry.org | Carboxylic Acids | Diazomethane, Acyl Chlorides, Mixed Anhydrides |
| Diazo Transfer | Transfer of a N₂ group from a donor to an active methylene compound. scielo.bracs.org | β-Diketones, β-Ketoesters | Sulfonyl Azides (e.g., Tosyl Azide), Base |
| Bamford-Stevens Reaction | Base-mediated cleavage of tosylhydrazones derived from aldehydes or ketones. scielo.br | Tosylhydrazones | Strong Base (e.g., NaH) |
| Dehydrogenation of Hydrazones | Oxidation of a hydrazone to form the corresponding diazo compound. scielo.br | Hydrazones | Oxidizing Agents (e.g., MnO₂, Ag₂O) |
Targeted Synthetic Routes for Pyroglutamyl Diazomethyl Ketone Construction
The most direct and widely applied method for synthesizing this compound is a specific application of the Arndt-Eistert synthesis. organic-chemistry.orglibretexts.org This multi-step sequence homologates a carboxylic acid, meaning it extends the carbon chain by one atom. wikipedia.orgyoutube.com For the target compound, the starting material is L-pyroglutamic acid.
The synthesis proceeds through the following key steps:
N-Protection: The secondary amine within the pyroglutamate (B8496135) ring is first protected to prevent side reactions. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group. The reaction of L-pyroglutamic acid with benzyl (B1604629) chloroformate under basic conditions yields N-benzyloxycarbonyl-L-pyroglutamic acid (Z-pGlu-OH). This protection is crucial for directing the subsequent reactions to the carboxylic acid moiety. nih.gov
Carboxylic Acid Activation: The carboxylic acid of the N-protected pyroglutamate must be activated to react with diazomethane. This is typically achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org Alternatively, a mixed anhydride can be formed by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base. scielo.br
Formation of the Diazomethyl Ketone: The activated acyl chloride or mixed anhydride is then carefully reacted with an excess of diazomethane in an ethereal solution at low temperature (typically 0 °C). organic-chemistry.orgwikipedia.org The diazomethane acts as a nucleophile, attacking the activated carbonyl carbon and displacing the chloride or anhydride group. A second equivalent of diazomethane acts as a base to deprotonate the intermediate, yielding the final N-protected this compound. wikipedia.org The resulting product, N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone (Z-PGDK), is an α-diazoketone that is often stable enough for isolation and purification. nih.govorganic-chemistry.org
This sequence provides a reliable pathway to the target compound, which serves as a potent active-site-directed inhibitor for enzymes like pyroglutamyl peptidase. nih.govnih.gov
Strategies for the Preparation of Modified this compound Derivatives
The generation of analogues of this compound is essential for studying structure-activity relationships and developing inhibitors with varied properties. Modifications can be introduced at several positions on the molecule.
Variation of the Amino Acid Core: The pyroglutamate scaffold can be replaced entirely. By applying the same Arndt-Eistert methodology to other N-protected amino acids, a variety of peptidyl diazomethyl ketones can be synthesized. For instance, starting with N-benzyloxycarbonyl-L-proline or N-benzyloxycarbonyl-L-phenylalanine allows for the preparation of the corresponding Z-L-prolyl-diazomethyl ketone and Z-L-phenylalanyl-diazomethyl ketone. nih.gov This strategy allows for the exploration of how the enzyme's active site accommodates different amino acid side chains.
Modification of the Ketone Moiety: The diazomethyl ketone functional group itself can be converted into other reactive "warheads." For example, α-diazoketones can serve as precursors for α-chloromethyl ketones. The reaction of an N-protected diazomethyl ketone with anhydrous HCl or a system like aluminum chloride in tetrahydrofuran/methanol can effectively replace the diazo group with chlorine, yielding the corresponding chloromethyl ketone derivative. google.com These chloromethyl ketones are also well-known irreversible inhibitors of cysteine proteases.
Synthesis of Diverse Libraries: Advanced synthetic strategies can be employed to create large libraries of related inhibitors. Solid-phase synthesis techniques have been developed to produce numerous mechanism-based inhibitors, such as mercaptomethyl ketones, which are structurally related to diazomethyl ketones. nih.gov By anchoring a starting material to a resin, various building blocks and functional groups can be introduced in a combinatorial fashion, leading to a diverse set of potential inhibitors that can be screened against a range of enzymes. nih.gov
Molecular Mechanism of Pyroglutamyl Diazomethyl Ketone Mediated Enzyme Inhibition
Covalent Adduct Formation with Active Site Residues
The irreversible nature of the inhibition by pyroglutamyl diazomethyl ketone stems from the formation of a stable covalent adduct with a nucleophilic residue within the enzyme's active site. nih.govmdpi.com The diazomethyl ketone group is an electrophilic moiety, or "warhead," that is poised to react with a nucleophilic amino acid side chain of the target enzyme. mdpi.com
The formation of this covalent bond effectively and permanently blocks the active site, preventing the substrate from binding and the catalytic reaction from occurring. The stability of this covalent linkage is what renders the inhibition irreversible under normal physiological conditions.
The process of covalent adduct formation can be investigated using various analytical techniques. Mass spectrometry is a powerful tool to confirm the covalent modification and to determine the stoichiometry of the inhibitor binding to the enzyme. mdpi.com By comparing the mass of the native enzyme with that of the inhibited enzyme, the mass of the covalently attached inhibitor can be determined.
Table 1: Kinetic Parameters of Enzyme Inhibition by Diazomethyl Ketones
| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Parameters | Reference |
|---|---|---|---|---|
| N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone (Z-PGDK) | Pyroglutamyl-peptidase from Bacillus amyloliquefaciens | Irreversible, Pseudo-first order | KI,app = 0.12 mM at pH 7.58 | nih.gov |
| AG7088 | 3C Protease | Irreversible, Two-step mechanism | kobs/[I] = 1.47 × 106 M−1s−1 | basicmedicalkey.com |
This table presents kinetic data for diazomethyl ketone inhibitors, illustrating the parameters used to characterize their interaction with target enzymes.
Identification of Specific Catalytic Amino Acids Involved in Inhibition (e.g., Cysteine Residues)
Research has strongly indicated that the primary target for this compound within the active site of susceptible enzymes is a cysteine residue. nih.govdocumentsdelivered.comnih.gov Cysteine proteases, such as pyroglutamyl peptide hydrolase, have a critical cysteine residue in their active site that acts as a nucleophile during the catalytic cycle. nih.govdocumentsdelivered.com The thiol group (-SH) of this cysteine is highly reactive and is the site of covalent modification by the inhibitor.
Several lines of evidence support the involvement of a cysteine residue in the inhibition mechanism:
Enzyme Classification: The enzymes potently inhibited by this compound, like pyroglutamyl peptide hydrolase, are known to be cysteine proteases. nih.govdocumentsdelivered.com
Chemical Modification Studies: Pre-treatment of the enzyme with a cysteine-modifying reagent, such as p-chloromercuribenzoate (PCMB), which blocks the active site cysteine, prevents the inactivation by this compound. nih.govnih.gov Subsequent treatment with a reducing agent like mercaptoethanol, which restores the free thiol group, can restore the enzyme's susceptibility to the inhibitor. nih.gov
pH Dependence: The rate of inactivation by diazomethyl ketones is often pH-dependent, with an observed pKa value consistent with that of a cysteine thiol group in the active site of a protease. nih.gov
These findings collectively point to a mechanism where the pyroglutamyl moiety of the inhibitor directs it to the active site of the enzyme. Once positioned correctly, the electrophilic diazomethyl ketone warhead undergoes a nucleophilic attack by the thiolate anion of the active site cysteine residue. mdpi.com This results in the formation of a stable thioether bond, covalently linking the inhibitor to the enzyme and leading to its irreversible inactivation. The high reactivity of the activated cysteine thiolate in the catalytic site makes it a prime target for such electrophilic inhibitors. mdpi.com
Enzymatic Target Specificity and Selectivity Profiling of Pyroglutamyl Diazomethyl Ketone
Potent Inhibition of Pyroglutamyl Peptidase I (PGP-I / PAPI)
Pyroglutamyl diazomethyl ketone has been identified as a powerful, active-site-directed inhibitor of Pyroglutamyl Peptidase I (PGP-I), also known as pyroglutamyl aminopeptidase (B13392206) I or pyroglutamyl peptide hydrolase. documentsdelivered.comnih.gov PGP-I is a cysteine protease responsible for cleaving the pyroglutamyl (pGlu) residue from the N-terminus of peptides and proteins, such as thyrotropin-releasing hormone (TRH). documentsdelivered.comnih.gov The inhibitory action of this compound is irreversible and proceeds through covalent modification, presumably by alkylating a critical cysteine residue within the enzyme's active site. documentsdelivered.comnih.gov
The inhibitory potency of this compound and its derivatives against PGP-I has been quantified in several studies. Pre-incubation of partially purified PGP-I from bovine brain with nanomolar concentrations of this compound leads to rapid and complete inactivation of the enzyme. documentsdelivered.comnih.gov
A related compound, N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone (Z-PGDK), which also acts as an active-site-directed inhibitor, was studied with PGP-I from Bacillus amyloliquefaciens. nih.gov Kinetic analysis of the inactivation by Z-PGDK revealed that the reaction follows pseudo-first-order kinetics and involves the formation of a reversible enzyme-inhibitor complex before covalent modification. nih.gov The apparent inhibition constant (KI,app) for this interaction was calculated to be 0.12 mM. nih.govfrontiersin.org
Table 1: Quantitative Inhibition Data for PGP-I Inhibitors
| Inhibitor | Enzyme Source | Potency/Kinetics | Reference |
|---|---|---|---|
| This compound | Bovine Brain | Rapid inactivation at nanomolar concentrations | documentsdelivered.comnih.gov |
The inhibition mechanism of diazomethyl ketones like this compound distinguishes them from other classes of enzyme inhibitors. As irreversible, active-site-directed inhibitors, they form a covalent bond with the target enzyme. documentsdelivered.comnih.gov This contrasts with competitive inhibitors, which bind reversibly to the active site, or non-competitive inhibitors, which bind to an allosteric site. scielo.br
In the broader context of protease inhibitors, diazomethyl ketones are one of several types of "warhead" moieties designed to covalently modify enzyme active sites. mdpi.com For instance, a comparative study on inhibitors for cathepsin C (a dipeptidyl peptidase) evaluated different electrophilic warheads, including diazomethyl ketones, fluoromethyl ketones, and chloromethyl ketones. mdpi.com In that specific study, the diazomethyl analogue was found to be a less potent inhibitor than the corresponding fluoromethyl and chloromethyl ketone derivatives, highlighting how the choice of the reactive group influences inhibitory activity. mdpi.com For PGP-I, the specificity of this compound is conferred by the pyroglutamyl moiety, which directs the compound to the enzyme's active site. documentsdelivered.comnih.gov The enzyme can be protected from inactivation by the presence of a substrate, further supporting its active-site-directed nature. nih.gov
Differential Selectivity Towards Pyroglutamyl Peptidase II (PGP-II)
The selectivity of an inhibitor for its intended target over closely related enzymes is a critical aspect of its pharmacological profile. While this compound is a potent inhibitor of PGP-I, its activity against other peptidases, including Pyroglutamyl Peptidase II (PGP-II), appears to be significantly lower. Research has shown that even at concentrations five orders of magnitude higher than what is needed to inactivate PGP-I, this compound did not inactivate other tested exopeptidases and endopeptidases. documentsdelivered.comnih.gov This demonstrates a high degree of selectivity for PGP-I.
Similarly, N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone (Z-PGDK) was found to be highly specific for PGP-I. nih.gov It did not show inhibitory activity against other diazomethyl ketone derivatives of different amino acids, such as those based on Z-L-proline and Z-L-phenylalanine, indicating that the pyroglutamyl structure is essential for recognition by PGP-I. nih.gov This high specificity suggests that this compound and its derivatives are selective tools for studying the function of PGP-I without significantly perturbing other related enzymatic pathways.
Investigation of Off-Target Reactivity in Complex Biological Systems
The assessment of off-target effects is crucial for understanding the full biological impact of an inhibitor. Studies using this compound in complex systems have underscored its high specificity. In one key study, administration of the inhibitor to mice resulted in the complete inactivation of PGP-I in all tissues examined, including the brain. documentsdelivered.comnih.gov Despite this potent in-vivo effect on its target, the compound showed remarkable selectivity. High concentrations of the inhibitor did not affect other peptidases, such as prolyl endopeptidase. documentsdelivered.comnih.gov
Another study investigated the effects of a specific inhibitor for post-proline cleaving enzyme, benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, and noted that it did not affect pyroglutamate (B8496135) aminopeptidase at the concentrations tested, further illustrating the selectivity that can be achieved with diazomethyl ketone inhibitors. nih.gov The development of proteomic platforms allows for a more comprehensive evaluation of off-target protein abundance changes following treatment with a compound. nih.gov While specific proteomic analyses for this compound are not detailed in the provided results, the consistent findings of high specificity from targeted enzyme assays in tissue homogenates suggest minimal off-target reactivity. documentsdelivered.comnih.gov The data strongly indicate that this compound is a highly specific inhibitor for PGP-I, making it a valuable tool for investigating the physiological roles of this particular enzyme. documentsdelivered.comnih.gov
Structure Activity Relationships Sar Governing Pyroglutamyl Diazomethyl Ketone S Inhibitory Action
Influence of the Pyroglutamyl Moiety on Enzyme Recognition and Inhibition
The pyroglutamyl residue is a critical determinant for the specific recognition and binding of pyroglutamyl diazomethyl ketone to its target enzymes, primarily pyroglutamyl-peptidase I (PAP-I). nih.gov This enzyme specifically cleaves the N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. nih.govnih.govdocumentsdelivered.com The inhibitor's pyroglutamyl moiety mimics the natural substrate, allowing it to fit snugly into the enzyme's active site.
The substrate recognition of PAP-I concerning the L-pGlu moiety is generally stringent. nih.gov However, studies have shown some tolerance for modifications at the 4-position of the pyroglutamyl ring. For instance, replacement of the carbon atom at this position with a sulfur atom (L-2-oxothiazolidine-4-carboxylic acid, L-OTCA), an oxygen atom (L-2-oxooxazolidine-4-carboxylic acid, L-OOCA), or a nitrogen group (L-2-oxoimidazolidine-4-carboxylic acid, L-OICA) is tolerated by PAP-I from rats, mice, and humans. nih.gov
The following table illustrates the Michaelis-Menten constants (Kₘ) for rat PAP-I with various substrates, highlighting the enzyme's preference for the natural pyroglutamyl structure while still accommodating certain modifications. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Kₘ (mM) for Rat PAP-I |
| L-pGlu-L-Ala | 0.057 |
| L-OTCA-L-Ala | 0.43 |
| L-OICA-L-Ala | 0.42 |
| L-OOCA-L-Ala | 0.71 |
| Data sourced from a study on the substrate specificity of PAP-I. nih.gov |
This data clearly demonstrates that while the enzyme can bind and process substrates with modified pyroglutamyl rings, its affinity is significantly higher for the natural L-pGlu-containing substrate. This underscores the crucial role of the pyroglutamyl moiety in guiding the inhibitor to its intended target.
Stereochemical Determinants of this compound Activity
The stereochemistry of this compound is a pivotal factor governing its inhibitory activity. Enzymes are chiral molecules and, as such, exhibit a high degree of stereospecificity towards their substrates and inhibitors. Research has shown that pyroglutamyl-peptidase from Bacillus amyloliquefaciens is sensitive to the stereochemistry of inhibitors. nih.gov
Specifically, the enzyme was found to be insensitive to the D-isomer of N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone (Z-PGDK). nih.gov This indicates that the L-configuration of the pyroglutamyl moiety is essential for proper binding and subsequent inactivation of the enzyme. The enzyme's active site is structured to accommodate the L-isomer, leading to a productive binding event that facilitates the inhibitory action. In contrast, the D-isomer does not fit correctly into the active site, preventing the necessary interactions for inhibition to occur. This strict stereochemical requirement highlights the precise molecular recognition that underpins the inhibitor's potency.
Functional Significance of the Diazomethyl Ketone Warhead for Irreversible Binding
The diazomethyl ketone group is the reactive "warhead" of the inhibitor, responsible for its irreversible binding to the target enzyme. nih.govontosight.ai This functional group is an electrophilic moiety that covalently modifies a nucleophilic residue within the enzyme's active site, leading to permanent inactivation. nih.govnih.gov
Peptidyl diazomethyl ketones are known to be specific inactivators of cysteine proteases. nih.govnih.gov In the case of pyroglutamyl peptide hydrolase, a cysteine protease, the diazomethyl ketone group of this compound is believed to alkylate the active site cysteine residue. nih.govdocumentsdelivered.comnih.gov This covalent bond formation is essentially irreversible under physiological conditions. nih.gov
The mechanism of inactivation by diazomethyl ketones typically involves the protonation of the diazo group by an acidic residue in the active site, followed by nucleophilic attack by the cysteine thiol on the adjacent carbon atom, leading to the displacement of the nitrogen gas and the formation of a stable thioether linkage. This covalent modification of the active site cysteine renders the enzyme catalytically inactive.
The irreversible nature of this inhibition is a key feature of this compound's potency. Unlike reversible inhibitors that can dissociate from the enzyme, the covalent bond formed by the diazomethyl ketone warhead ensures that the enzyme remains inactive.
Rational Design Principles for Enhanced Selectivity and Potency of this compound Analogues
The principles of rational drug design can be applied to modify the structure of this compound to create analogues with enhanced selectivity and potency. nih.govresearchgate.netchemrxiv.org This involves a structure-based approach to optimize interactions with the target enzyme while minimizing off-target effects.
Key strategies for the rational design of analogues include:
Modification of the Pyroglutamyl Scaffold: While the L-pyroglutamyl moiety is crucial for recognition by PAP-I, subtle modifications could enhance binding affinity or selectivity. As shown by the tolerance for substitutions at the 4-position, there is some flexibility that can be exploited. nih.gov Introducing different substituents on the pyroglutamyl ring could lead to improved interactions with specific residues in the enzyme's active site.
Alteration of the Electrophilic Warhead: The reactivity of the diazomethyl ketone can be modulated to improve selectivity. For instance, replacing the diazomethyl ketone with other electrophilic groups, such as fluoromethyl ketones (FMKs), has been a successful strategy in developing potent and selective inhibitors for other proteases. mdpi.com Peptidyl fluoromethyl ketones are known to be highly reactive and selective for cysteine proteases. mdpi.com The choice of the electrophilic warhead can influence the rate of inactivation and the stability of the resulting enzyme-inhibitor complex.
Introduction of Additional Interacting Moieties: Appending other chemical groups to the core structure could create new points of interaction with the enzyme surface outside of the primary binding pocket. This can lead to increased potency and selectivity. For example, in the design of MAP2K7 inhibitors, the addition of a benzylamine-functionalized pyrimidine (B1678525) led to a significant increase in potency by enabling a key cation-π interaction. chemrxiv.org
The following table provides a conceptual framework for the rational design of this compound analogues:
| Design Strategy | Rationale | Potential Outcome |
| Modify Pyroglutamyl Ring | Exploit enzyme's tolerance for substitution to optimize binding interactions. | Enhanced affinity and selectivity. |
| Vary Electrophilic Warhead | Modulate reactivity and selectivity for the target nucleophile. | Improved potency and reduced off-target reactivity. |
| Add Functional Groups | Create new interactions with the enzyme surface. | Increased potency and selectivity. |
By systematically applying these design principles and utilizing techniques like computational modeling and in vitro screening, it is possible to develop novel this compound analogues with superior inhibitory profiles for specific therapeutic or research applications.
Applications of Pyroglutamyl Diazomethyl Ketone in Mechanistic Enzymology
Elucidation of Enzyme Active Site Topography and Architecture
Pyroglutamyl diazomethyl ketone serves as a powerful affinity label for mapping the active sites of certain enzymes, most notably pyroglutamyl peptidases. nih.gov The process relies on the compound's two-part structure: the pyroglutamate (B8496135) residue provides specificity, guiding the inhibitor to the enzyme's substrate-binding pocket. Once positioned, the highly reactive diazomethyl ketone "warhead" covalently modifies a nearby nucleophilic amino acid residue.
The mechanism of this covalent modification is key to its utility. It is believed to involve the protonation of the diazocarbon by a general acid catalyst in the active site, followed by nucleophilic attack by a catalytic residue, such as the thiol group of a cysteine. cambridgemedchemconsulting.com This reaction forms a stable, irreversible thioether linkage.
By allowing the enzyme to react with this compound and then digesting the protein and analyzing the resulting fragments (e.g., via mass spectrometry or Edman degradation), researchers can identify the exact amino acid that has been covalently labeled. This provides direct evidence for the presence and location of that specific residue within the three-dimensional architecture of the active site.
The enzyme was protected from inactivation by a substrate, indicating the inhibitor binds at the active site. nih.gov
The enzyme's insensitivity to the D-isomer of the inhibitor highlighted the stereospecificity of the active site. nih.gov
Pre-treatment of the enzyme with a known cysteine-modifying reagent prevented its reaction with the diazomethyl ketone inhibitor. nih.gov
This affinity labeling approach provides crucial insights into the spatial arrangement of catalytic residues, helping to build a detailed map of the enzyme's functional core.
Dissection of Catalytic Mechanisms in Pyroglutamyl Peptidases
This compound is an exceptionally potent and specific active site-directed inhibitor for pyroglutamyl peptidases, which are cysteine proteases that cleave N-terminal pyroglutamyl residues from peptides. nih.gov Its use has been instrumental in dissecting the catalytic mechanism of these enzymes.
The inhibition process is mechanism-based and irreversible. Kinetic studies have shown that the inactivation proceeds via a two-step mechanism. First, the inhibitor binds reversibly to the enzyme's active site to form a non-covalent enzyme-inhibitor complex (E-I complex). This is followed by the irreversible chemical reaction that forms a covalent bond, permanently inactivating the enzyme. nih.gov
Table 1: Kinetic and Mechanistic Data for Pyroglutamyl Peptidase Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | Key Mechanistic Findings |
|---|---|---|---|
| N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone (Z-PGDK) | Pyroglutamyl-peptidase from Bacillus amyloliquefaciens | Irreversible, Covalent | Inactivation is pseudo-first order; involves formation of a reversible E-I complex before covalent modification. The reaction is pH-dependent, suggesting the involvement of an ionizable group in the active site. nih.gov |
| This compound | Mammalian Pyroglutamyl Peptide Hydrolase | Irreversible, Covalent | Potent inactivation at nanomolar concentrations. Highly specific, with minimal off-target effects on other peptidases. nih.govdocumentsdelivered.com |
The rate of inactivation is pH-dependent, which provides clues about the pKa values of the amino acid residues involved in catalysis. For example, the inactivation of pyroglutamyl-peptidase by Z-PGDK showed a pH dependence with an extrapolated pKa of approximately 8.6, implicating an amino acid residue that must be in a specific protonation state for the reaction to occur. nih.gov
By acting as a "snapshot" of the enzyme-substrate interaction, these inhibitors confirm the identity of the catalytic nucleophile (often a cysteine residue) and the presence of a general acid catalyst required to activate the diazomethyl group for nucleophilic attack. nih.govcambridgemedchemconsulting.com The high specificity of this compound for its target enzyme, with inhibitor concentrations several orders of magnitude higher having no effect on other peptidases, underscores its value in studying the precise catalytic machinery of pyroglutamyl peptidases without confounding off-target effects. nih.govdocumentsdelivered.com
Probing the Role of Cysteine Proteases in Biochemical Pathways
Beyond their use in studying isolated enzymes, diazomethyl ketone-based compounds, including this compound, serve as activity-based probes (ABPs) to investigate the function of cysteine proteases within complex biological systems. nih.govstanford.edu ABPs are designed to covalently bind to the active form of an enzyme, allowing for the detection, quantification, and identification of catalytically competent proteases in cell lysates, tissues, and even whole organisms. nih.govstanford.edu
The general structure of a diazomethyl ketone probe allows for targeting different cysteine proteases. The peptide portion of the molecule dictates the specificity for a particular protease or family of proteases. nih.govresearchgate.net While this compound is highly specific for pyroglutamyl peptidases, other peptide diazomethyl ketones have been synthesized to target other cysteine proteases like cathepsins and calpains. nih.govresearchgate.net
These probes are instrumental in functional proteomics for several reasons:
Cell Permeability: Diazomethyl ketones are often cell-permeable, enabling the study of enzyme activity within their native cellular environment. nih.govnih.gov
Irreversible Binding: The stable covalent bond they form allows for the "tagging" of active enzymes for later analysis, even after harsh procedures like gel electrophoresis and immunoblotting. nih.gov
Profiling Active Enzymes: Unlike methods that measure protein levels, ABPs specifically label catalytically active enzymes, providing a more accurate picture of the functional state of a biochemical pathway.
For example, a radioiodinated diazomethylketone inhibitor was used to label and identify active cathepsins B, L, and K or S in various human cell lines. nih.gov This allowed researchers to develop whole-cell assays to determine the potency of other inhibitors directly within the cellular environment. nih.gov Such approaches are crucial for understanding the physiological role of specific proteases in processes like protein degradation, antigen processing, and disease progression, and for validating these enzymes as therapeutic targets. documentsdelivered.comstanford.edu The use of these probes helps to unravel the complex proteolytic cascades that regulate cellular function. stanford.edu
Utilization of Pyroglutamyl Diazomethyl Ketone in the Study of Peptide Metabolism
Investigation of Pyroglutamyl-Containing Peptide Processing
The processing of peptides containing an N-terminal pyroglutamyl (pGlu) residue is a key area of investigation in endocrinology and neurobiology. These peptides, which include hormones like thyrotropin-releasing hormone (TRH), are often subject to degradation by specific peptidases. Pyroglutamyl diazomethyl ketone has been instrumental in studying this process.
As a potent and specific inhibitor of Pyroglutamyl-Peptidase I (PPI), also known as pyroglutamyl peptide hydrolase, this compound allows researchers to block the primary degradation pathway of many pGlu-containing peptides. nih.gov PPI is a cysteine protease responsible for cleaving the N-terminal pGlu residue from peptides. nih.gov By inhibiting this enzyme, the metabolic fate of these peptides can be more clearly observed.
Studies have shown that preincubation of partially purified bovine brain enzyme with nanomolar concentrations of this compound leads to rapid and irreversible inactivation. nih.gov This high affinity and specificity distinguish it from other peptidase inhibitors, as significantly higher concentrations did not affect other exopeptidases and endopeptidases. nih.gov This specificity is crucial for isolating the role of PPI in the complex environment of biological tissues.
The formation of pyroglutamyl peptides can occur through the cyclization of an N-terminal glutamine residue. researchgate.net These peptides are found in various biological contexts, and understanding their processing is vital. The use of this compound helps to stabilize these peptides in experimental systems, allowing for more accurate measurement of their levels and investigation of their physiological effects.
Role in Understanding Physiological Roles of Pyroglutamyl Peptide Hydrolase
This compound has been invaluable in deciphering the physiological functions of pyroglutamyl peptide hydrolase (PGP-1). documentsdelivered.com By creating a model where PGP-1 activity is selectively blocked, researchers can observe the consequences on various physiological processes.
One of the key roles of PGP-1 is the regulation of physiologically important peptide hormones with an N-terminal pGlu, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone. frontiersin.orgnih.gov The administration of this compound in animal models has been shown to completely inactivate PGP-1 in all tissues studied, including the brain. nih.gov This allows for the study of the systemic and neurological effects of stabilized pGlu-peptide levels.
Research has also pointed to the involvement of PGP-1 in inflammatory processes. frontiersin.orgnih.gov Studies using fluorescent probes have indicated an upregulation of PGP-1 in inflammatory conditions. nih.gov While this compound itself is primarily a research tool for enzyme inhibition, understanding the role of PGP-1 through its inhibition could pave the way for developing therapeutic strategies targeting this enzyme in inflammatory diseases. nih.gov The ability to inhibit PGP-1 specifically allows for the dissection of its contribution to the inflammatory cascade.
Furthermore, PGP-1 is thought to be involved in the intracellular breakdown and resynthesis of peptides and may influence the absorption of peptides from the digestive tract. frontiersin.org The widespread distribution of PGP-1 across various tissues suggests its participation in general protein and peptide metabolism. frontiersin.org By using this compound to inhibit its activity, scientists can explore these diverse roles in a controlled manner.
Characterization of Peptide Degradation Pathways in Model Systems
This compound is a powerful tool for characterizing the degradation pathways of peptides in various model systems. Its ability to selectively inhibit pyroglutamyl-peptidase I allows for the differentiation of degradation events initiated by the removal of the N-terminal pyroglutamyl residue from other proteolytic processes. nih.gov
In studies of peptide stability, it is understood that the amino acid sequence is a primary determinant of a peptide's susceptibility to degradation. sigmaaldrich.com Peptides can undergo various modifications, including hydrolysis and deamidation. sigmaaldrich.comnih.gov For pyroglutamyl-containing peptides, the primary degradation step is often the removal of the pGlu residue by pyroglutamyl-peptidase I. nih.gov By using this compound to block this initial step, researchers can investigate alternative or subsequent degradation pathways that might otherwise be masked.
For example, in a bacterial model system using Bacillus amyloliquefaciens, a related inhibitor, N-alpha-carbobenzoxy this compound, was used to completely inactivate pyroglutamyl-peptidase. nih.gov This study demonstrated the inhibitor's specificity, as it did not react with the D-isomer or other similar diazomethyl ketone derivatives. nih.gov Such experiments are crucial for mapping the active site and mechanism of these enzymes and for understanding how they recognize and process their substrates.
The table below summarizes key findings from studies utilizing this compound and related compounds to investigate peptide degradation.
| Inhibitor | Enzyme Target | Model System | Key Findings |
| This compound | Pyroglutamyl-Peptidase I (cysteine protease) | Bovine Brain (partially purified enzyme), Mice (in vivo) | Potent and specific irreversible inhibitor. Nanomolar concentrations cause rapid inactivation. Inactivated the enzyme in all tissues studied in mice. nih.gov |
| N-alpha-carbobenzoxy this compound | Pyroglutamyl-Peptidase (from Bacillus amyloliquefaciens) | Bacillus amyloliquefaciens (purified enzyme) | Acts as an affinity label, leading to complete and irreversible inactivation. Showed stereospecificity for the L-isomer. nih.gov |
Pyroglutamyl Diazomethyl Ketone As a Biochemical Research Tool
Application in Enzyme Activity Profiling and Assay Development
Pyroglutamyl diazomethyl ketone and its derivatives are highly effective tools for the study of pyroglutamyl peptidases (also known as pyroglutamyl aminopeptidases), a class of enzymes that cleave N-terminal pyroglutamyl residues from peptides and proteins. These compounds function as active-site-directed, irreversible inhibitors, which allows for precise profiling of enzyme activity and the development of specific assays.
The inhibitory action of this compound is based on its ability to form a covalent bond with a key amino acid residue in the active site of the target enzyme. nih.gov Research has shown that for pyroglutamyl peptidases, which are typically cysteine proteases, the inhibitor likely alkylates a critical cysteine residue. nih.gov This covalent modification leads to the complete and irreversible inactivation of the enzyme. The specificity of this interaction is a key feature; for instance, the D-isomer of the inhibitor has been shown to be ineffective, demonstrating that the enzyme's active site is stereospecific.
Kinetic studies of this inhibition have revealed a pseudo-first-order reaction, which begins with the formation of a reversible enzyme-inhibitor complex before the final irreversible inactivation. This affinity labeling approach has been instrumental in characterizing the active sites of these enzymes. For example, N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone, a derivative, was used to completely inactivate pyroglutamyl-peptidase from Bacillus amyloliquefaciens. nih.gov The reaction was shown to be pH-dependent, and the enzyme could be protected from inactivation by the presence of a poor substrate, further confirming that the inhibitor acts at the active site. nih.gov
The potency of these inhibitors is another significant aspect of their application. This compound has been shown to inactivate mammalian pyroglutamyl peptide hydrolase at nanomolar concentrations, while having no effect on other types of peptidases even at much higher concentrations. This high degree of specificity and potency makes it an excellent tool for developing assays to selectively measure the activity of pyroglutamyl peptidases in complex biological samples.
| Inhibitor/Derivative | Target Enzyme | Enzyme Source | Key Findings |
| N-carbobenzoxy-L-pyroglutamyl diazomethyl ketone | Pyroglutamyl-peptidase (EC 3.4.19.3) | Bacillus amyloliquefaciens | Irreversible, active-site-directed inhibitor. Forms a covalent bond with a presumed cysteine residue. Ki,app of 0.12 mM at pH 7.58. nih.gov |
| This compound | Pyroglutamyl peptide hydrolase (EC 3.4.11.8) | Bovine Brain | Potent and rapid inactivation at nanomolar concentrations. Highly specific compared to other exo- and endopeptidases. |
Use in Protein Sequencing for N-Terminal De-blocking
The presence of an N-terminal pyroglutamyl (pGlu) residue on a protein presents a significant challenge for protein sequencing, particularly for the widely used Edman degradation method. This is because the cyclized nature of the pGlu residue results in a blocked N-terminus, which cannot be derivatized by the Edman reagent. To enable sequencing, this blocking group must first be removed through a process known as de-blocking. This is typically achieved enzymatically using a pyroglutamyl peptidase, which specifically cleaves the pGlu residue. sigmaaldrich.com
In this context, this compound is not used as a de-blocking agent itself. Instead, it serves as a critical research tool to study the enzymes that carry out the de-blocking. By acting as a potent and specific inhibitor of pyroglutamyl peptidases, this compound allows researchers to:
Identify and Characterize Deblocking Enzymes: By inhibiting the activity of these enzymes, researchers can confirm their role in the de-blocking process and study their substrate specificity and kinetic properties.
Control Enzymatic Activity: In experimental setups, it is often necessary to control when and where the de-blocking reaction occurs. This compound can be used to stop the reaction at a specific time point, allowing for more precise analysis of the de-blocked protein.
Develop and Validate Assays: The development of assays to measure the activity of pyroglutamyl peptidases is essential for their purification and characterization. This compound can be used as a reference inhibitor in these assays to ensure their accuracy and specificity.
Therefore, the "use" of this compound in protein sequencing is indirect but crucial. It provides a means to investigate and control the enzymatic machinery responsible for preparing N-terminally blocked proteins for downstream analysis. This has been fundamental to improving the efficiency and reliability of protein sequencing workflows for a wide range of proteins that are naturally modified with pyroglutamyl residues.
| Application Context | Role of this compound | Research Outcome |
| N-Terminal Protein Sequencing | Potent inhibitor of pyroglutamyl peptidases | Facilitates the study and control of enzymatic de-blocking of pyroglutamyl residues. |
| Characterization of Deblocking Enzymes | Active-site-directed probe | Allows for the identification and kinetic analysis of enzymes used in protein sequencing. |
| Assay Development | Specificity control | Used to validate assays for pyroglutamyl peptidase activity. |
Development of Activity-Based Probes Derived from this compound
Activity-based protein profiling (ABPP) is a powerful technique that uses small molecule probes, known as activity-based probes (ABPs), to target and covalently label active enzymes in complex biological samples. nih.gov An ABP typically consists of three components: a reactive group or "warhead" that forms a covalent bond with the enzyme's active site, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.gov
The structure of this compound makes it an ideal scaffold for the development of ABPs targeting pyroglutamyl peptidases. In this design:
The pyroglutamyl group serves as the recognition element , providing specificity for enzymes that bind this residue.
The diazomethyl ketone acts as the reactive warhead , capable of forming a covalent bond with a nucleophilic residue (such as cysteine) in the enzyme's active site.
While the fundamental components are present in this compound, the development of a complete ABP would involve the addition of a reporter tag, often attached via a linker. This would allow for the visualization of active enzyme populations in gels, blots, or even within living cells. The synthesis of such probes often involves multi-step chemical processes to attach the desired tag without compromising the reactivity of the warhead or the specificity of the recognition element.
Although diazomethyl ketones are a recognized class of reactive electrophiles for creating ABPs, the development and application of probes specifically derived from this compound are not extensively documented in the scientific literature. Research in the field of ABPP has led to the creation of a variety of probes for different enzyme classes using other warheads, such as acyloxymethyl ketones and fluorophosphonates, coupled with peptide-based recognition elements. chemrxiv.org These studies provide a proof of principle for the approach that could be applied to create pyroglutamyl-targeted probes. The development of such specific probes would be a valuable addition to the chemical biology toolbox, enabling more direct and dynamic studies of pyroglutamyl peptidase activity in health and disease.
| ABP Component | Function | Corresponding Moiety in a Derived Probe |
| Recognition Element | Provides specificity for the target enzyme class. | Pyroglutamyl group |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of the enzyme. | Diazomethyl ketone |
| Reporter Tag | Enables detection and analysis of labeled enzymes. | Fluorophore or biotin (B1667282) (to be added synthetically) |
Q & A
What is the mechanism of action of pyroglutamyl diazomethyl ketone (pGDMK) in inhibiting pyroglutamyl peptidase I (PAPI)?
pGDMK acts as a covalent inhibitor of PAPI, targeting the enzyme’s active-site cysteine residue. This irreversible binding blocks the cleavage of N-terminal pyroglutamate (pGlu) residues from peptides like TRH and LHRH, thereby stabilizing these substrates in experimental models. The diazomethyl ketone group forms a thioether bond with the catalytic cysteine, as demonstrated in kinetic studies using Z-pGDMK derivatives . Researchers should validate inhibition via activity assays (e.g., fluorometric monitoring of pGlu-AMC hydrolysis) and confirm covalent modification through mass spectrometry .
How should assay protocols be designed to evaluate pGDMK’s inhibitory efficacy?
Key steps include:
- Substrate Preparation : Use pGlu-AMC (10–100 µM) in buffers mimicking physiological conditions (pH 7.4, 25°C) .
- Inhibitor Dilution : Prepare pGDMK in DMSO (≤1% final concentration) to avoid solvent interference .
- Controls : Include DMSO-only controls and pre-incubate PAPI with pGDMK (10–30 mins) before adding substrate.
- Measurement : Monitor fluorescence (Ex 380 nm/Em 460 nm) or HPLC for pGlu release .
- Data Normalization : Express residual activity relative to uninhibited controls and calculate IC50 using nonlinear regression .
How can contradictory findings on pGDMK’s effects on TRH levels be resolved?
Discrepancies (e.g., in vivo vs. in vitro TRH stabilization) may arise from differences in cellular permeability, off-target effects, or model systems. To address this:
- Specificity Testing : Compare pGDMK with other inhibitors (e.g., Z-Gly-Pro-CHN2) in the same model .
- Dose-Response Analysis : Test a range of concentrations (1 nM–10 µM) to identify nonspecific effects at higher doses.
- Model Validation : Use PAPI-knockout cells or recombinant enzyme variants (e.g., Y147F mutant) to confirm target specificity .
What methodological considerations are critical for kinetic studies of pGDMK against PAPI variants?
- Enzyme Purity : Use recombinant PAPI (≥95% purity via SDS-PAGE) to avoid confounding protease activity .
- Pre-Steady-State Kinetics : Measure inhibition rates (kinact/Ki) using stopped-flow techniques to capture rapid covalent modification .
- Solvent Stability : Assess pGDMK stability in assay buffers (e.g., DTT-free conditions to prevent reduction of the diazomethyl group) .
- Error Analysis : Perform triplicate runs and report standard deviations; use tools like GraphPad Prism for statistical validation .
How can the PICOT framework structure research questions on pGDMK’s role in neurodegenerative models?
- Population (P) : Recombinant PAPI or neuronal cell lines expressing PAPI.
- Intervention (I) : pGDMK treatment (dose range: 1–100 µM).
- Comparison (C) : Untreated controls or cells treated with alternative inhibitors (e.g., 5-oxoprolinal).
- Outcome (O) : Quantify TRH accumulation (via RIA or LC-MS) or PAPI activity (fluorometric assays).
- Time (T) : Acute (1–24 hrs) vs. chronic (7-day) exposure .
What are optimal storage conditions for pGDMK to ensure long-term stability?
- Temperature : Store lyophilized pGDMK at –80°C; reconstitute in anhydrous DMSO for working aliquots .
- Buffer Compatibility : Avoid reducing agents (e.g., DTT) and aqueous solutions to prevent premature hydrolysis.
- Stability Monitoring : Periodically test inhibitory efficacy via control assays (e.g., IC50 shifts >10% indicate degradation) .
How can researchers design studies to analyze pGDMK’s interaction with PAPI mutants (e.g., Y147F)?
- Mutant Expression : Use site-directed mutagenesis and confirm structural integrity via circular dichroism .
- Kinetic Profiling : Compare kcat/Km and IC50 between wild-type and mutant enzymes.
- Molecular Docking : Perform in silico modeling (e.g., AutoDock) to predict binding affinity changes due to Tyr→Phe substitution .
What statistical approaches are recommended for analyzing pGDMK inhibition data?
- Dose-Response Curves : Fit data to a four-parameter logistic model (Hill equation) to derive IC50 and Hill coefficients.
- Error Propagation : Use Monte Carlo simulations for uncertainty analysis in kinetic parameters.
- Replication : Minimum n=3 independent experiments; report inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
